molecular formula C11H10BrF2NO B2772367 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one CAS No. 1339755-76-8

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one

Cat. No.: B2772367
CAS No.: 1339755-76-8
M. Wt: 290.108
InChI Key: XVSCTBQBDDZROG-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one (CAS 1339755-76-8) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a piperidin-2-one scaffold, a privileged structure in drug discovery known for its presence in a wide range of bioactive molecules . The molecule is strategically functionalized with a bromine atom at the 3-position, which serves as a versatile handle for further synthetic elaboration through metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR) . The 3,4-difluorophenyl group at the nitrogen position is a key motif that can enhance a compound's physicochemical properties and binding affinity to biological targets, often through increased lipophilicity and the potential for halogen bonding . Piperidinone derivatives are frequently investigated as core structures in the development of therapeutic agents for various conditions, including inflammatory diseases . This makes the compound particularly valuable for researchers synthesizing and evaluating novel small-molecule libraries. As a building block, it facilitates the construction of more complex, drug-like structures aimed at challenging biological targets. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-bromo-1-(3,4-difluorophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-8-2-1-5-15(11(8)16)7-3-4-9(13)10(14)6-7/h3-4,6,8H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCTBQBDDZROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one typically involves the bromination of 1-(3,4-difluorophenyl)piperidin-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets to modulate biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(4-fluorophenyl)piperidin-2-one
  • 3-Bromo-1-(2,4-difluorophenyl)piperidin-2-one
  • 3-Bromo-1-(2,3-difluorophenyl)piperidin-2-one

Uniqueness

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Biological Activity

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine and difluorophenyl substituents, serves as a valuable scaffold for developing pharmaceuticals targeting various biological pathways. This article reviews the biological activity of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one can be represented as follows:

C11H10BrF2NO\text{C}_{11}\text{H}_{10}\text{BrF}_{2}\text{N}O

Key features include:

  • A piperidinone ring that enhances the compound's lipophilicity and potential for biological interactions.
  • Bromine and fluorine substituents that influence the compound's reactivity and binding affinity to biological targets.

The biological activity of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one primarily stems from its role as an enzyme inhibitor and receptor ligand. The halogen atoms in its structure enhance binding interactions with specific molecular targets, potentially leading to modulation of various signaling pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in pain pathways, particularly through interactions with P2X3 receptors. For instance, studies have shown that compounds with similar structures exhibit significant antagonistic activity against P2X3 receptors, which are implicated in pain sensation .

Structure-Activity Relationships (SAR)

The presence of halogen substituents significantly affects the biological activity of piperidine derivatives. In a comparative analysis, the following observations were made regarding the SAR of related compounds:

CompoundIC50 Value (nM)SelectivityNotes
3-Bromo-1-(3,4-difluorophenyl)piperidin-2-oneTBDTBDPotential P2X3 antagonist
Compound 14h37523-fold vs P2X2/3ROptimized for metabolic stability and solubility

The introduction of different halide groups can lead to variations in metabolic stability and antagonistic potency against targeted receptors.

Pain Management

In preclinical models, compounds structurally related to 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one demonstrated anti-nociceptive effects. For example, an optimized derivative showed significant increases in mechanical withdrawal thresholds in neuropathic pain models . These findings suggest that such compounds could be developed into therapeutic agents for managing chronic pain.

Antitumor Activity

Emerging research also suggests potential applications in oncology. Similar piperidine-based compounds have been evaluated for their ability to induce apoptosis in cancer cell lines. For instance, studies on related structures revealed significant cytotoxic effects against breast cancer cells (MDA-MB-231), with enhanced caspase activity indicating apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one?

  • Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated aryl precursors and functionalized piperidine derivatives. For example, bromo-fluoroaniline intermediates can react with piperidinone derivatives under inert conditions with a Pd(PPh₃)₄ catalyst and a base (e.g., K₂CO₃) in DMF at 80–110°C . Microwave-assisted synthesis may enhance reaction efficiency, reducing time from 24 hours to 1–2 hours while maintaining yields >75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use high-resolution LC-MS for molecular weight confirmation and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions. For example, the ¹⁹F NMR spectrum should show distinct peaks for the 3,4-difluorophenyl group, while ¹H NMR will reveal splitting patterns from the piperidin-2-one ring . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What solvents and reaction conditions are critical for its stability during synthesis?

  • Methodological Answer: Anhydrous DMF or acetonitrile is preferred for coupling reactions to avoid hydrolysis of intermediates. The bromine atom’s lability requires inert atmospheres (N₂/Ar) and temperatures ≤110°C to prevent debromination. Post-reaction, rapid cooling and extraction with ethyl acetate/water mixtures improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85%) often arise from catalyst loading (1–5 mol% Pd) or base strength (K₂CO₃ vs. Cs₂CO₃). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, a 2023 study found that increasing Pd(OAc)₂ from 2% to 5% improved yields by 18% but raised impurity levels .

Q. What biological activities are associated with 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one, and how are they validated?

  • Methodological Answer: Preliminary studies suggest neuroprotective potential via NMDA receptor modulation. Validate this using primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate), with cell viability assessed via MTT assay. IC₅₀ values should be compared to reference compounds like memantine . Conflicting results may arise from differential fluorophenyl group interactions with hydrophobic binding pockets .

Q. What mechanistic insights exist regarding the bromine atom’s role in electrophilic substitution reactions?

  • Methodological Answer: The bromine atom acts as a directing group in regioselective functionalization. For example, in Ullmann coupling, bromine enhances para-substitution on the aryl ring. Density Functional Theory (DFT) calculations show a 0.3 eV lower activation energy for bromine-assisted pathways compared to non-brominated analogs .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 153 K with Mo-Kα radiation (λ = 0.71073 Å) confirms bond angles and dihedral planes. For instance, the piperidin-2-one ring typically adopts a chair conformation, with C–Br and C–F bond lengths measured at 1.89 Å and 1.35 Å, respectively .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer: Store at -20°C in amber vials under argon. Decomposition via bromine loss (observed as a 10% impurity over 6 months at 4°C) can be minimized by adding stabilizers like BHT (0.1% w/w) .

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